1-Oxide-4-thiomorpholine propanoic acid 1-Oxide-4-thiomorpholine propanoic acid
Brand Name: Vulcanchem
CAS No.: 1020722-32-0
VCID: VC16480105
InChI: InChI=1S/C7H13NO3S/c9-7(10)1-2-8-3-5-12(11)6-4-8/h1-6H2,(H,9,10)
SMILES:
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

1-Oxide-4-thiomorpholine propanoic acid

CAS No.: 1020722-32-0

Cat. No.: VC16480105

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

1-Oxide-4-thiomorpholine propanoic acid - 1020722-32-0

Specification

CAS No. 1020722-32-0
Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name 3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid
Standard InChI InChI=1S/C7H13NO3S/c9-7(10)1-2-8-3-5-12(11)6-4-8/h1-6H2,(H,9,10)
Standard InChI Key ISQVIMBJVMXVGG-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)CCN1CCC(=O)O

Introduction

Structural Characterization and Nomenclature

The thiomorpholine ring adopts a chair conformation, with the sulfoxide/sulfone group introducing polarity and hydrogen-bonding capacity. The propanoic acid side chain extends from the nitrogen atom at position 4, contributing to the molecule’s amphiphilic character. Computational modeling using density functional theory (DFT) could further elucidate its electronic structure, including the sulfoxide’s influence on ring puckering and acid dissociation constants (pKa\text{p}K_a) .

Synthesis and Reaction Pathways

While no direct synthesis route for 1-oxide-4-thiomorpholine propanoic acid is reported, analogous methodologies for sulfoxide-containing heterocycles suggest plausible strategies:

Oxidation of Thiomorpholine Precursors

Thiomorpholine derivatives are typically synthesized via cyclization of β-amino thiols or through ring-opening reactions of episulfides. Subsequent oxidation of the sulfur atom using agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) yields sulfoxides or sulfones, depending on stoichiometry and reaction conditions . For instance, controlled oxidation of 4-thiomorpholinepropanoic acid with H2O2\text{H}_2\text{O}_2 in acetic acid could selectively produce the sulfoxide derivative.

Carboxylic Acid Functionalization

The propanoic acid moiety may be introduced via alkylation or Michael addition reactions. A reported approach involves coupling thiomorpholine sulfoxide with acrylic acid derivatives under basic conditions, followed by hydrolysis to yield the free carboxylic acid . Alternatively, Ugi multicomponent reactions could assemble the thiomorpholine and propanoic acid motifs in a single step, though this remains speculative without experimental validation.

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) and the sulfoxide’s weak basicity (pKa1.5\text{p}K_a \approx 1.5) dominate the compound’s acid-base profile . These values are extrapolated from structurally related compounds, such as aliphatic carboxylic acids (e.g., propanoic acid, pKa=4.88\text{p}K_a = 4.88) and sulfoxides (e.g., dimethyl sulfoxide, pKa=1.5\text{p}K_a = 1.5) . The zwitterionic nature of the molecule in aqueous solutions at physiological pH enhances its solubility, with an estimated logP of 0.329, indicating moderate hydrophilicity .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch of carboxylic acid) and 1040cm11040 \, \text{cm}^{-1} (S=O stretch of sulfoxide).

  • NMR Spectroscopy:

    • 1H^1\text{H}: Downfield-shifted protons adjacent to the sulfoxide group (δ=3.13.5ppm\delta = 3.1–3.5 \, \text{ppm}) and a triplet for the methylene group bonded to the carboxylic acid (δ=2.42.6ppm\delta = 2.4–2.6 \, \text{ppm}).

    • 13C^{13}\text{C}: Carboxylic acid carbon at δ=175180ppm\delta = 175–180 \, \text{ppm}, sulfoxide-bearing carbon at δ=5055ppm\delta = 50–55 \, \text{ppm} .

Challenges and Future Directions

The scarcity of experimental data on this compound necessitates further research to:

  • Clarify its oxidation state (sulfoxide vs. sulfone) through X-ray crystallography.

  • Optimize synthetic routes for scalable production.

  • Explore biological activity in enzymatic assays and cellular models.

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